N-(2,2-diethoxyethyl)-N',N'-diethylethane-1,2-diamine
Description
N-(2,2-diethoxyethyl)-N',N'-diethylethane-1,2-diamine is a tertiary diamine derivative characterized by a central ethane-1,2-diamine backbone substituted with diethylamine groups at the N',N' positions and a 2,2-diethoxyethyl group at the N position. The diethoxyethyl group introduces hydrophilicity and steric bulk, distinguishing it from simpler alkyl-substituted analogues.
Properties
Molecular Formula |
C12H28N2O2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2O2/c1-5-14(6-2)10-9-13-11-12(15-7-3)16-8-4/h12-13H,5-11H2,1-4H3 |
InChI Key |
ZTVYXZIVQMNDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-N’,N’-diethylethane-1,2-diamine typically involves the reaction of aminoacetaldehyde diethyl acetal with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as triethylamine. The mixture is stirred at room temperature, and the product is isolated through standard purification techniques like distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-N’,N’-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-diethoxyethyl)-N’,N’-diethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The ethoxy and ethyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of N-(2,2-diethoxyethyl)-N',N'-diethylethane-1,2-diamine with analogous compounds:
*Calculated based on analogous structures.
Key Observations:
- Hydrophilicity : The diethoxyethyl group in the main compound enhances water solubility compared to purely alkyl-substituted derivatives (e.g., ) .
- Steric Effects: Bulky substituents (e.g., diethoxyethyl, chloroquinolinyl) limit coordination flexibility, whereas simpler alkyl groups (dimethyl, diethyl) favor tighter metal-ligand binding .
- Biological Relevance: Aromatic substituents (e.g., 7-chloroquinolinyl in ) are linked to therapeutic applications, while ether groups may improve pharmacokinetic properties .
Biological Activity
N-(2,2-diethoxyethyl)-N',N'-diethylethane-1,2-diamine, a derivative of diethylethylenediamine, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
- Molecular Formula : C10H22N2O2
- Molecular Weight : 202.30 g/mol
- IUPAC Name : this compound
- CAS Number : 100-36-7
Synthesis
The compound can be synthesized through various methods involving the reaction of diethylethylenediamine with ethylene glycol derivatives. The synthesis typically requires careful control of reaction conditions to yield high-purity products.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess antibacterial properties against various strains of bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| Related imidazole derivatives | Antioxidant | |
| Benzimidazole derivatives | Antibacterial |
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against K562 and HepG2 cell lines, showing potential as an antiproliferative agent.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies have revealed binding affinities with enzymes involved in metabolic pathways and cellular signaling.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxicity of this compound on HepG2 cells. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds. The results highlighted significant activity against Gram-positive and Gram-negative bacteria .
- Metabolic Pathways : Research into the metabolic pathways of this compound indicated that it undergoes rapid metabolism in liver microsomes, which may influence its biological efficacy and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
